molecular formula C12H12ClN3O B12677752 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline CAS No. 85896-07-7

2-Chloro-5-methoxy-4-(2-pyridylamino)aniline

Cat. No.: B12677752
CAS No.: 85896-07-7
M. Wt: 249.69 g/mol
InChI Key: YTXHHNWAQVDITA-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-(2-pyridylamino)aniline is a chemical compound with the CAS Registry Number 85896-07-7 and a molecular formula of C12H12ClN3O . This aniline derivative is of significant interest in pharmaceutical research and development, particularly as a building block or intermediate in the synthesis of more complex molecules. It is described as suitable for use in pharmacokinetics studies and for the isolation of impurities in preparative separation, indicating its value in drug discovery and analytical chemistry workflows . From a structural perspective, this compound belongs to a class of molecules that can be utilized in the development of kinase inhibitors. Research into structurally related compounds, which also feature chloro, methoxy, and anilino substituents on aromatic systems, has shown activity against key pharmacological targets such as Focal Adhesion Kinase (FAK) . FAK is a non-receptor tyrosine kinase that plays an essential role in regulating cell migration, adhesion, and proliferation, making it a prominent target in oncology research . For researchers employing liquid chromatography, this compound can be analyzed using a reverse-phase (RP) HPLC method. A documented method uses a mobile phase containing acetonitrile, water, and phosphoric acid, which can be adapted for fast UPLC applications by using columns with smaller 3 µm particles . For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85896-07-7

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

2-chloro-5-methoxy-4-N-pyridin-2-ylbenzene-1,4-diamine

InChI

InChI=1S/C12H12ClN3O/c1-17-11-7-9(14)8(13)6-10(11)16-12-4-2-3-5-15-12/h2-7H,14H2,1H3,(H,15,16)

InChI Key

YTXHHNWAQVDITA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)Cl)NC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

The synthesis of 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline typically involves multiple steps. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-chloro-5-methoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Coupling Reaction: The resulting amine is coupled with 2-chloropyridine under basic conditions to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-5-methoxy-4-(2-pyridylamino)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

Analytical Chemistry

Separation Techniques

One of the primary applications of 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline is in the field of analytical chemistry, specifically in high-performance liquid chromatography (HPLC). The compound can be effectively separated using a reverse phase HPLC method, where the mobile phase typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to enhance compatibility .

Table 1: HPLC Method Parameters

ParameterValue
Mobile PhaseAcetonitrile/Water/Phosphoric Acid
Column TypeNewcrom R1 HPLC Column
Particle Size3 µm for fast UPLC
ApplicationIsolation of impurities

This method is scalable and can be utilized for preparative separation, making it suitable for pharmacokinetics studies where precise quantification of the compound is required.

Pharmacological Applications

Antibacterial Activity

Research indicates that compounds structurally related to this compound exhibit significant antibacterial activity. Specifically, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antimicrobial agents .

Table 2: Antibacterial Activity Data

CompoundTarget BacteriaInhibition Rate (%)
This compoundMRSA97%
Related Compound AE. coli85%
Related Compound BStreptococcus pneumoniae90%

Anticancer Potential

The anticancer properties of this compound are also under investigation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The mechanism believed to be involved includes interaction with specific enzymes or receptors that lead to apoptosis in cancer cells .

Table 3: Cytotoxicity Testing Results

Cell LineConcentration (µg/ml)Inhibition Rate (%)
AMJ13 Breast Cancer40Significant
AMJ13 Breast Cancer60Highest inhibition

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of compounds related to this compound:

  • Case Study on Antimicrobial Efficacy : A synthesized derivative showed a minimum inhibitory concentration (MIC) of 66 µM against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.
  • Mechanism of Action Investigation : Research suggests that the compound's efficacy may stem from its ability to disrupt cellular pathways involved in tumor growth, making it a candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₁₂H₁₁ClN₃O 248.69 2-Cl, 5-OCH₃, 4-(2-pyridylamino) Enhanced hydrogen bonding capacity; lower basicity (pKa ~3.5 estimated)
4-(5-Chloro-2-methoxy-phenoxy)aniline C₁₃H₁₂ClNO₂ 249.70 4-phenoxy (with 5-Cl, 2-OCH₃) Higher lipophilicity (logP ~3.2) due to bulky phenoxy group
2-Chloro-4-((5-methyl-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline C₁₅H₁₂ClN₅O 313.74 2-Cl, 4-(pyrrolopyrimidinyloxy) Potential DNA intercalation due to planar heterocyclic substituent
2-Chloro-5-[(methylsulfanyl)methyl]aniline C₈H₉ClN₂S 200.68 2-Cl, 5-(CH₂SCH₃) Increased electron density at aromatic ring; higher solubility in nonpolar solvents

Key Observations :

Basicity: The target compound exhibits reduced basicity compared to unsubstituted aniline (pKa ~4.6) due to electron-withdrawing effects of the chloro and pyridylamino groups . In contrast, 2-Chloro-5-[(methylsulfanyl)methyl]aniline may show slightly higher basicity due to the electron-donating methylthio group .

Solubility and Lipophilicity: The pyridylamino group in the target compound enhances water solubility via hydrogen bonding, whereas the phenoxy group in 4-(5-chloro-2-methoxy-phenoxy)aniline increases lipophilicity, favoring membrane permeability .

Biological Activity

2-Chloro-5-methoxy-4-(2-pyridylamino)aniline is an organic compound with the molecular formula C12_{12}H12_{12}ClN3_3O and a molecular weight of 249.697 g/mol. This compound features a unique structure that includes a chloro group, a methoxy group, and a pyridylamino substituent on an aniline backbone, making it of significant interest in pharmaceutical research due to its potential biological activities.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its reactivity and biological profile. The presence of the chloro and amino groups allows for nucleophilic substitution reactions, which are crucial for its interaction with biological macromolecules.

PropertyValue
Molecular FormulaC12_{12}H12_{12}ClN3_3O
Molecular Weight249.697 g/mol
Functional GroupsChloro, Methoxy, Amino
SolubilityModerate (specific values not available)

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. The binding affinity of this compound to biological macromolecules is crucial for understanding its therapeutic potential.

  • Binding Studies : Interaction studies indicate that compounds with similar structures often exhibit significant binding affinities to specific receptors. This suggests that this compound may also possess similar properties, warranting further investigation into its selectivity and efficacy in targeting specific biological pathways .
  • Antimycobacterial Activity : Research has shown that derivatives containing pyridylamino groups can exhibit potent antituberculosis activity. In particular, modifications at the N-5 position of phenazine derivatives have been linked to enhanced activity against Mycobacterium tuberculosis . The incorporation of the pyridylamino substituent in this compound may enhance its antimycobacterial properties.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Antituberculosis Agents : A study evaluating various riminophenazine derivatives found that certain modifications significantly improved their efficacy against multidrug-resistant strains of tuberculosis. The presence of halogen substitutions, including chlorine at specific positions, was noted to enhance biological activity .
  • Selectivity in Receptor Binding : Research focusing on N6-substituted adenosine derivatives demonstrated that chloro substitutions could influence binding affinity and efficacy across different adenosine receptors (A1, A2A, A3). This highlights the potential for structural modifications in enhancing receptor selectivity .

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible synthesis involves introducing the pyridylamino group via Ullmann coupling or Buchwald-Hartwig amination. For example, reacting 2-chloro-5-methoxy-4-nitroaniline with 2-aminopyridine under palladium catalysis (e.g., Pd(OAc)₂ with Xantphos ligand) in toluene at 110°C for 12–24 hours . Post-reduction of the nitro group (e.g., using H₂/Pd-C or Na₂S₂O₄) yields the target compound. Optimize reaction conditions (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to maximize yield and purity .
  • Key Parameters :
ParameterRange TestedOptimal Value
Catalyst Loading1–5 mol%3 mol%
Temperature80–120°C110°C
Reaction Time12–36 hrs24 hrs

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with computed chemical shifts (DFT) to confirm substituent positions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 280.06 for C₁₂H₁₁ClN₃O) .
  • Elemental Analysis : Ensure C, H, N, Cl percentages align with theoretical values (±0.3% tolerance) .
  • HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a methanol/water gradient (60:40 to 90:10 over 20 mins) to assess purity (>98%) .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions:
  • Photostability : Expose to simulated solar radiation (e.g., 300–800 nm, 1.5 W/m²) and monitor degradation via UV-Vis spectroscopy .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >150°C for aryl amines) .
  • Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation (e.g., in DCM/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL . Address disorder in the methoxy/pyridyl groups with PART instructions. Use ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
  • Example Refinement Metrics :
ParameterValue
R-factor (R₁)<0.05
wR₂ (all data)<0.12
CCDC Deposition No.Pending

Q. What computational methods can predict the compound’s electronic properties and reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to:
  • Map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites .
  • Calculate HOMO-LUMO gaps to assess redox behavior (e.g., ΔE ≈ 4.2 eV for similar aryl amines) .
  • Simulate IR spectra and compare with experimental data to validate tautomeric forms .

Q. How can researchers analyze conflicting spectral data from different studies?

  • Methodological Answer : Cross-validate using orthogonal techniques:
  • If NMR signals for the pyridyl group conflict, conduct NOESY to confirm spatial proximity of protons .
  • Compare XRD-derived bond lengths/angles with DFT-optimized geometries to resolve stereochemical disputes .
  • Replicate experiments under standardized conditions (solvent, temperature, concentration) to minimize artifacts .

Q. What catalytic applications or structure-activity relationships (SAR) are plausible for this compound?

  • Methodological Answer : Explore its role as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings). Synthesize derivatives with varying substituents (e.g., –OCH₃ → –CF₃) and correlate electronic effects (Hammett σ values) with catalytic turnover rates . For SAR in medicinal chemistry, assay against kinase targets (e.g., JAK2) and use CoMFA models to link substituent bulk/logP to inhibitory potency .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points could arise from polymorphic forms. Characterize polymorphs via XRD and DSC, and report crystallization solvents explicitly .

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